molecular formula C8H10N2O B1661693 P-Toluidine, N-methyl-N-nitroso- CAS No. 937-24-6

P-Toluidine, N-methyl-N-nitroso-

Cat. No.: B1661693
CAS No.: 937-24-6
M. Wt: 150.18 g/mol
InChI Key: NEIPHSHFJXGGOS-UHFFFAOYSA-N
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Description

Historical Context of N-Nitroso-p-toluidine Synthesis

The synthesis of N-nitroso compounds has been a significant area of study in organic chemistry. Historically, the reaction of secondary amines with nitrous acid has been the primary method for their preparation. This foundational chemistry underpins the synthesis of N-methyl-N-nitroso-p-toluidine.

Nitrosation Reactions for N-Methyl-N-nitroso-p-toluidine Formation

The conversion of N-methyl-p-toluidine to its N-nitroso derivative is achieved through a nitrosation reaction. This class of reactions introduces a nitroso group (-N=O) into a molecule.

Secondary amines, both alkyl and aryl, react with nitrous acid to form N-nitrosamines. jove.comlibretexts.org In this reaction, the secondary amine acts as a nucleophile, attacking the electrophilic nitrosonium ion. jove.com This reaction is a general and widely used method for the synthesis of N-nitroso compounds.

The general mechanism involves the following steps:

Formation of the nitrosonium ion (NO+) from a nitrosating agent. jove.comucalgary.ca

Nucleophilic attack of the secondary amine on the nitrosonium ion. jove.com

Deprotonation to yield the stable N-nitrosamine. jove.com

The key reagent in the nitrosation of secondary amines is the nitrosating agent, which serves as the source of the nitrosonium ion (NO+). ucalgary.cawikipedia.org

Nitrous Acid (HNO₂): This is a common nitrosating agent, typically generated in situ by the reaction of sodium nitrite (B80452) with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). jove.comucalgary.ca Nitrous acid itself is unstable. wikipedia.org

Sodium Nitrite (NaNO₂): In an acidic medium, sodium nitrite is the precursor to nitrous acid. ucalgary.calibretexts.org The reaction begins with the protonation of the nitrite ion to form nitrous acid, which is then further protonated and loses water to form the highly reactive nitrosonium ion. jove.comlibretexts.org

Other nitrosating agents have also been explored, including combinations of sodium nitrite with acetic anhydride (B1165640) or p-toluenesulfonic acid, which can offer milder reaction conditions. researchgate.net

The efficiency of the nitrosation reaction is influenced by several factors:

Temperature: The reaction is typically carried out at low temperatures, often between 0°C and 10°C, to control the exothermic nature of the reaction and the instability of nitrous acid. jove.comorgsyn.org

pH: A strongly acidic environment is necessary to facilitate the formation of the nitrosonium ion from sodium nitrite. jove.comlibretexts.org

Solvent: The reaction is often performed in aqueous solutions or a mixture of water and an organic solvent to dissolve the amine. researchgate.net Dichloromethane has also been used as a solvent. researchgate.net

Catalysts: While not always necessary for simple nitrosations, phase-transfer catalysts can be employed to enhance the reaction between the aqueous nitrosating agent and the organic amine substrate. researchgate.net

Optimization of these conditions is crucial for achieving high yields of the desired N-nitrosamine product.

Precursor Amine Synthesis

The starting material for the synthesis of p-Toluidine (B81030), N-methyl-N-nitroso- is the secondary amine, N-methyl-p-toluidine.

N-methyl-p-toluidine is synthesized via the N-alkylation of p-toluidine. This process involves the introduction of a methyl group onto the nitrogen atom of the primary amine, p-toluidine.

Several methods exist for the N-alkylation of aromatic amines:

Reaction with Alcohols: A common industrial method involves reacting p-toluidine with an alcohol, such as methanol (B129727), at elevated temperatures and pressures in the presence of a catalyst. google.comgoogle.com For instance, one process describes reacting p-toluidine with methanol in an autoclave at 280°C. google.comprepchem.com Catalysts for this transformation can include phosphorus oxyhalides or supported metal catalysts. google.comgoogle.com

Reductive Amination: This method involves the reaction of p-toluidine with an aldehyde, such as formaldehyde (B43269), in the presence of a reducing agent.

Use of Alkylating Agents: Other alkylating agents like alkyl halides or sulfates can also be used, though these methods are often less common in industrial-scale production. The use of p-toluenesulfonic acid alkyl esters as alkylating agents has also been reported. google.com

The choice of method depends on factors such as desired yield, purity, and scalability of the reaction.

Compound Data

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
p-Toluidine, N-methyl-N-nitroso-N-methyl-N-(4-methylphenyl)nitrous amideC₈H₁₀N₂O150.18 nih.gov
N-Methyl-p-toluidineN,4-DimethylanilineC₈H₁₁N121.18 sigmaaldrich.com
p-Toluidine4-MethylanilineC₇H₉N107.17 wikipedia.org
Sodium NitriteSodium nitriteNaNO₂68.995
Nitrous AcidNitrous acidHNO₂47.013
Hydrochloric AcidHydrochloric acidHCl36.46
Sulfuric AcidSulfuric acidH₂SO₄98.07
MethanolMethanolCH₄O32.04
Phosphorus OxychloridePhosphoryl chloridePOCl₃153.33

Precursor Amine Synthesis

Synthesis of N-Methyl-p-toluidine

N-Methyl-p-toluidine, an aromatic secondary amine, is a significant chemical intermediate. Its synthesis can be accomplished through various methodologies, primarily involving the N-alkylation of p-toluidine. The chosen synthetic route often depends on factors such as desired scale, available reagents, and economic viability. Key methods include catalytic methylation using methanol and classical alkylation approaches.

One prominent industrial method involves the catalytic N-methylation of p-toluidine with methanol. google.com This process is typically carried out in a continuous flow system, such as a tubular reactor, which allows for high throughput. google.com A key aspect of this method is the catalyst, which can be a mixed metal oxide system. For instance, a catalyst containing copper and zinc has been described for this transformation. google.com The reaction is performed at elevated temperatures, with one specific example citing a reaction temperature of 275 °C. google.com In this process, a gaseous mixture of p-toluidine, methanol, and hydrogen is passed over the catalyst bed. google.com The molar ratio of the reactants is a critical parameter, with ratios of p-toluidine to methanol ranging from 1:0.7 to 1:5 being reported. google.com This method is designed to achieve high yields and maintain long catalyst service life, making it economically relevant for large-scale production. google.com

Another approach to synthesizing N-alkylated toluidines involves a multi-step classical chemical route. A general procedure for the N-alkylation of toluidine isomers can be adapted for the synthesis of N-Methyl-p-toluidine. orgsyn.org This methodology begins with the reaction of the primary amine (p-toluidine) with a methylating agent. While ethyl bromide is used for ethylation, a corresponding methyl halide, such as methyl iodide, would be used for methylation. orgsyn.org The initial alkylation yields a hydrohalide salt of the secondary and other amines. This crude amine mixture is then subjected to nitrosation. This is achieved by treating a hydrochloric acid solution of the amine with sodium nitrite at a low temperature, typically below 12 °C, to form the N-nitroso derivative, P-Toluidine, N-methyl-N-nitroso-. orgsyn.org The final step is the reduction of the N-nitroso compound to the desired secondary amine, N-Methyl-p-toluidine. This reduction can be effectively carried out using stannous chloride dihydrate in concentrated hydrochloric acid. orgsyn.org

A further method for N-alkylation is reductive amination. For example, the synthesis of N-benzyl-m-toluidine is achieved by reacting m-toluidine (B57737) with benzaldehyde (B42025) in the presence of a Raney nickel catalyst and hydrogen gas. orgsyn.org This general principle can be applied to methylation by using formaldehyde as the carbonyl source to react with p-toluidine, followed by catalytic hydrogenation to yield N-Methyl-p-toluidine.

The table below summarizes key parameters for a representative industrial synthesis method.

ParameterValueSource
Reactants p-Toluidine, Methanol, Hydrogen google.com
Catalyst Copper-Zinc based google.com
Reactor Type Tubular Reactor google.com
Temperature 275 °C google.com
Molar Ratio (p-Toluidine:Methanol) 1:1.5 to 1:2.5 (preferred) google.com
Catalyst Loading 0.4 to 0.7 kg p-toluidine per kg catalyst per hour google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

937-24-6

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-methyl-N-(4-methylphenyl)nitrous amide

InChI

InChI=1S/C8H10N2O/c1-7-3-5-8(6-4-7)10(2)9-11/h3-6H,1-2H3

InChI Key

NEIPHSHFJXGGOS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(C)N=O

Canonical SMILES

CC1=CC=C(C=C1)N(C)N=O

Other CAS No.

937-24-6

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Physical Properties

While comprehensive physical data is not extensively documented in all public sources, some key properties have been reported.

PropertyValue
AppearanceNot explicitly stated, but related compounds are often crystalline solids.
Melting PointNot consistently reported.
SolubilitySoluble in various organic solvents.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of N-Methyl-N-nitroso-p-toluidine.

Spectroscopic TechniqueKey Findings
¹³C NMR Spectroscopy Data available, but specific shifts require access to specialized databases. nih.gov
Mass Spectrometry GC-MS data is available, providing fragmentation patterns for structural elucidation. nih.gov
Infrared (IR) Spectroscopy Vapor phase IR spectra are available for analysis. nih.gov

Synthesis and Decomposition

The synthesis and decomposition of N-Methyl-N-nitroso-p-toluidine are central to its practical use in the laboratory.

Synthesis of N-Methyl-N-nitroso-p-toluidine

The synthesis of N-Methyl-N-nitroso-p-toluidine typically involves a two-step process starting from p-toluidine (B81030). The first step is the methylation of p-toluidine to form N-methyl-p-toluidine. chemicalbook.com This secondary amine is then subjected to nitrosation, commonly using a nitrosating agent like sodium nitrite (B80452) in an acidic medium, to yield the final product, N-Methyl-N-nitroso-p-toluidine. orgsyn.org

Decomposition Pathways

The primary and most significant decomposition pathway of N-Methyl-N-nitroso-p-toluidine is its base-catalyzed decomposition to generate diazomethane (B1218177). mpg.de This reaction is typically carried out by treating the compound with a strong base, such as potassium hydroxide (B78521), in a suitable solvent system. The decomposition is an elimination reaction that proceeds readily under mild conditions. wikipedia.org Studies have also investigated its decomposition in basic and neutral aqueous media, revealing processes of hydrolysis and transnitrosation. rsc.org

Reactivity and Applications in Chemical Synthesis

The reactivity of N-Methyl-N-nitroso-p-toluidine is dominated by the chemistry of the N-nitroso group.

Generation of Diazomethane

As previously mentioned, the most prominent application of N-Methyl-N-nitroso-p-toluidine is as a precursor to diazomethane. wikipedia.org The in-situ generation of diazomethane from this stable solid avoids the hazards associated with handling the gaseous reagent directly. The generated diazomethane can then be used immediately in a variety of chemical transformations.

Reactions Involving the Nitroso Group

Beyond its role in generating diazomethane, the nitroso group of N-Methyl-N-nitroso-p-toluidine can participate in other reactions. For instance, it can act as a nitrosating agent, transferring the nitroso group to other nucleophiles. Research has shown its reactivity with sulfur nucleophiles like cysteine. rsc.orgresearchgate.netcdnsciencepub.com The reaction with cysteine leads to the formation of cystine and N-methyl-p-toluenesulfonamide, proceeding through an S-nitroso intermediate. researchgate.netcdnsciencepub.com

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The aromatic ring of P-Toluidine (B81030), N-methyl-N-nitroso- is susceptible to electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions, in terms of the position of substitution (regioisomerism), is influenced by the directing effects of the substituents already present on the ring: the methyl group and the N-methyl-N-nitrosoamino group. Both of these are generally considered ortho-, para-directing groups. chegg.comwikipedia.org

Electrophilic aromatic substitution reactions proceed via a two-step mechanism. masterorganicchemistry.com The first, and rate-determining, step involves the attack of the aromatic ring on an electrophile, which disrupts the aromaticity and forms a carbocation intermediate. masterorganicchemistry.com The second step is the deprotonation of the carbon bearing the electrophile, which restores the aromaticity of the ring. masterorganicchemistry.com The rate of these reactions is increased by electron-donating groups and decreased by electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

For instance, the nitration and bromination of p-toluidine (p-methylaniline), a related compound, result in different regioisomers and varying numbers of substitutions, highlighting the influence of the substituents on the aromatic ring's reactivity. chegg.com In the case of P-Toluidine, N-methyl-N-nitroso-, the interplay between the activating methyl group and the N-methyl-N-nitrosoamino group will dictate the precise location of electrophilic attack.

Reactions of the N-Nitroso Moiety

The N-nitroso group (-N-N=O) is a key functional group that imparts a range of chemical reactivities to the molecule. These reactions often involve the cleavage of the N-N bond or transformations of the nitroso group itself.

Denitrosation is the removal of the nitroso group from the N-nitrosamine, yielding the corresponding secondary amine. nih.gov This process can be initiated under acidic conditions, where the N-nitrosoamine is protonated. nih.gov The subsequent attack of a nucleophile facilitates the cleavage of the N-N bond. nih.gov The rate of this acid-catalyzed denitrosation can be accelerated by the addition of nucleophiles such as bromide, thiocyanate, and thiourea (B124793). nih.gov

A metal-free method for the denitrosation of aryl-N-nitrosamines has been developed using ethanethiol (B150549) and p-toluenesulfonic acid (PTSA) under mild conditions. organic-chemistry.org This transnitrosation-based strategy effectively converts nitrosamines to their parent amines at room temperature with high yields. organic-chemistry.org

The following table summarizes various denitrosation methods:

Reagent/Condition Description Reference
Acidic conditions with nucleophiles (e.g., Br-, SCN-, thiourea)Protolytic denitrosation accelerated by nucleophilic attack on the protonated nitrosamine (B1359907). nih.gov
Ethanethiol and p-toluenesulfonic acid (PTSA)A metal-free method based on transnitrosation that proceeds at room temperature. organic-chemistry.org
HCl and ureaUsed for the primary denitrosation of crude N-nitroso compounds. google.com

Transnitrosation involves the transfer of the nitroso group from one molecule to another. N-methyl-N-nitrosotoluene-p-sulfonamide (MNTS), a related compound, has been shown to transfer its nitroso group to various amines in neutral or alkaline media. rsc.org The reaction rate is dependent on the basicity and nucleophilicity of the receiving amine. rsc.org For example, the transfer of the nitroso group from MNTS to cysteine and 2-aminoethanethiol has been studied, with the reaction proceeding through the corresponding thiolate to form nitrosothiols. researchgate.net

The efficiency of MNTS as a nitrosating agent for secondary amines in neutral or alkaline solutions is comparable to that of some alkyl nitrites. rsc.org

The N-nitroso group can be oxidized to a nitro group (-NO2), forming a nitramine. This transformation can be achieved using various oxidizing agents. For example, N-nitrosamines can be oxidized to their corresponding nitramines using reagents like peroxytrifluoroacetic acid or nitric acid. nih.gov

The reduction of the N-nitroso group can lead to the formation of either hydrazines or the parent secondary amines, depending on the reducing agent and reaction conditions.

A metal-free method for the reduction of aryl-N-nitrosamines to the corresponding hydrazines has been developed using thiourea dioxide (TDO) as a sustainable reductant. rsc.org This reaction proceeds under mild conditions in an aqueous medium and provides good to excellent yields of the desired hydrazines. rsc.org This method is compatible with various functional groups, including olefins, alkynes, and aryl halides. rsc.org

The reduction of nitro compounds, a related transformation, can be achieved using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. lehigh.edusciencemadness.org For example, p-nitrotoluene can be reduced to p-toluidine using hydrazine hydrate. sciencemadness.org

The following table summarizes reduction methods for N-nitroso compounds and related nitro compounds:

Reagent/Condition Product Description Reference
Thiourea dioxide (TDO)HydrazineA metal-free reduction of aryl-N-nitrosamines. rsc.org
Hydrazine hydrateAmineReduction of nitro compounds to amines. lehigh.edusciencemadness.org

Under certain conditions, the N-N bond of N-nitrosamines can cleave, leading to the formation of the parent secondary amine and nitric oxide (NO). nih.gov Photolysis of nitrosamines under inert gas can lead to the formation of an aminium radical and nitric oxide. nih.govacs.org These reactive species can then participate in further reactions. nih.govacs.org

The decomposition of N-nitroso compounds can also be influenced by heat. For instance, heating a denitrosated composition can lead to the decomposition of the remaining N-nitroso compound. google.com

Hydrolytic Stability and Decomposition in Aqueous Media

The hydrolytic stability of N-nitrosamines is significantly dependent on the pH of the aqueous solution. In neutral or alkaline solutions, many N-nitrosamines, including derivatives of secondary amines, are relatively stable. pacewater.com However, under acidic conditions, they can undergo decomposition. The process is generally acid-catalyzed and can proceed through two competing pathways: denitrosation, which results in the formation of the parent amine and nitrous acid, and hydrolysis of the amine moiety. nih.gov

In contrast, studies on a related compound, N-methyl-N-nitrosotoluene-p-sulphonamide, in basic and neutral water-alcohol mixtures, have shown that decomposition can also occur via hydrolysis where a hydroxide (B78521) ion attacks the sulfonyl group, or through transnitrosation in the presence of other amines. pacewater.com It is important to note that intestinal bacteria have been shown to degrade N-nitrosamines, converting them into the parent amine and nitrite (B80452) ions, suggesting that biological pathways can also contribute to their decomposition in specific environments. asm.org

Table 1: General Influence of pH on N-Nitrosamine Decomposition in Aqueous Media

pH ConditionGeneral ReactivityPrimary Decomposition Pathway(s)
AcidicIncreased decompositionAcid-catalyzed denitrosation and hydrolysis
NeutralGenerally stableSlow decomposition
AlkalineGenerally stableCan undergo specific reactions like hydrolysis at other functional groups or transnitrosation

This table presents generalized trends for N-nitrosamines based on available literature.

Photochemical Transformations (Photolysis)

N-nitrosamines are known to be susceptible to photochemical degradation upon exposure to ultraviolet (UV) light. nih.gov The photolysis of N-nitrosamines in solution is initiated by the absorption of UV radiation, which leads to the excitation of the molecule and subsequent cleavage of the N-N bond. nih.govnih.gov This homolytic cleavage results in the formation of an amino radical and a nitric oxide radical. nih.gov

Studies on N-nitrosodimethylamine (NDMA) have shown that it has a maximum UV absorbance at approximately 227-228 nm and a weaker absorption band around 332 nm. pacewater.comnih.gov The quantum yield for NDMA photolysis is relatively high in neutral buffered solutions, indicating an efficient photochemical decomposition process. pacewater.com The rate of photolysis can be influenced by factors such as the initial concentration of the nitrosamine and the pH of the solution. nih.gov At low concentrations, the photolysis often follows first-order kinetics. nih.gov

The primary products of N-nitrosamine photolysis in aqueous solutions include the corresponding secondary amine and nitrite or nitrate (B79036) ions. nih.gov In acidic conditions, the formation of nitrite is favored, while in alkaline conditions, nitrate is the predominant product. nih.gov The proposed mechanisms for the photolysis of NDMA in water involve several pathways, including homolytic and heterolytic cleavage of the N-N bond, as well as reactions involving dissolved oxygen. nih.gov

Table 2: Photolysis Characteristics of N-Nitrosodimethylamine (NDMA) as a Representative N-Nitrosamine

ParameterValue/ObservationReference
Maximum UV Absorbance (π → π)227-228 nm pacewater.comnih.gov
Maximum UV Absorbance (n → π)332 nm pacewater.comnih.gov
Quantum Yield (Φ) at neutral pH> 0.3 pacewater.comnih.gov
Primary Photodegradation ProductsDimethylamine, Nitrite, Nitrate nih.gov

This table provides data for N-nitrosodimethylamine (NDMA) as a representative compound to illustrate the photochemical properties of N-nitrosamines.

Thermal Degradation Pathways

N-nitroso compounds are generally considered to be thermally labile. google.com The thermal decomposition of N-nitrosamines involves the cleavage of the N-NO bond, which has a relatively low bond dissociation energy. The temperature at which significant thermal decomposition begins can vary depending on the specific structure of the N-nitrosamine.

For example, studies on N-nitroso-pendimethalin have shown that thermal decomposition can start at temperatures around 120°C, with the rate of decomposition increasing exponentially with temperature. google.com At 180°C, the decomposition of N-nitroso-pendimethalin is essentially complete within an hour. google.com The thermolysis of N-nitroso-pendimethalin is believed to convert about half of the compound back to the parent amine, pendimethalin, while the other half forms an inert quinone-type structure. google.com

Research on the flash vacuum pyrolysis of methyl N-methyl-N-nitrosoanthranilate, a compound structurally related to p-Toluidine, N-methyl-N-nitroso-, has provided further insight into thermal degradation pathways. This process leads to the elimination of nitric oxide and the formation of an N-radical, which then undergoes disproportionation to yield 7-(methylamino)phthalide and methyl N-methylanthranilate. nih.gov This indicates that the thermal degradation of aryl-N-methyl-N-nitrosoamines can lead to a variety of complex organic products.

Table 3: Thermal Decomposition Data for Representative N-Nitroso Compounds

CompoundOnset Decomposition TemperatureObservationsReference
N-nitroso-pendimethalin~120°CDecomposition rate increases significantly with temperature. google.com
Methyl N-methyl-N-nitrosoanthranilateNot specified (Flash Vacuum Pyrolysis)Elimination of nitric oxide and formation of N-radical leading to disproportionation products. nih.gov

This table presents thermal degradation information for analogous N-nitroso compounds to provide an indication of the thermal lability of this class of compounds.

Mechanistic Investigations

Kinetic Studies of Formation and Decomposition

The rates at which P-Toluidine (B81030), N-methyl-N-nitroso- is formed and breaks down are fundamental to its chemistry. Kinetic studies provide quantitative data on these processes, offering insights into the factors that control its persistence.

The formation of N-nitrosamines, including P-Toluidine, N-methyl-N-nitroso-, generally occurs through the reaction of a secondary amine with a nitrosating agent, such as nitrous acid. veeprho.com The rate of this reaction is highly dependent on pH. usp.orgnih.gov While the nitrosation process is often enhanced in acidic conditions, very low pH can be counterproductive due to the protonation of the amine, which reduces its nucleophilicity. nih.gov The decomposition of N-nitrosamines can also be influenced by acidity. For instance, the decomposition of N-nitrosotolazoline, a related compound, is significantly faster at lower pH values. nih.gov In phosphate (B84403) buffer at 30°C, its half-life ranges from 5 minutes at pH 3.5 to 4 hours at pH 6. nih.gov

The photolysis of nitrosamines, or their decomposition by light, follows first-order kinetics at low concentrations (<0.1 mM). nih.gov However, at higher concentrations, the kinetics can shift to zero-order initially before reverting to first-order as the compound degrades. nih.gov

Table 1: Factors Influencing N-Nitrosamine Reaction Kinetics

FactorInfluence on FormationInfluence on Decomposition
pH Generally enhanced in acidic conditions (pH 3-5), but very low pH can be inhibitory. usp.orgnih.govwikipedia.orgCan be accelerated in acidic conditions. nih.govnih.gov
Concentration Higher concentrations of reactants increase formation rate. researchgate.netCan shift from first-order to zero-order kinetics at higher concentrations during photolysis. nih.gov
Nucleophiles Can accelerate protolytic denitrosation. nih.govCan accelerate protolytic denitrosation. nih.gov
Temperature Higher temperatures generally increase reaction rates. researchgate.netHigher temperatures generally increase decomposition rates.
Solvent The use of non-aqueous solvents can help prevent formation. usp.org Dialkylnitrosamines decompose more rapidly than diarylnitrosamines in aprotic solvents. nih.govThe use of non-aqueous solvents can impact decomposition pathways. nih.gov

Elucidation of Reaction Mechanisms

The transformation of P-Toluidine, N-methyl-N-nitroso- involves a variety of reactive intermediates and mechanistic pathways. These include the formation of nitrosammonium ions, the involvement of radical species, nucleophilic attacks, and proton transfer steps.

The reaction of secondary amines with nitrous acid often proceeds through the formation of a nitrosammonium cation. youtube.com This intermediate is highly electrophilic and susceptible to attack by the amine's nucleophilic nitrogen atom. youtube.com Subsequent deprotonation leads to the formation of the neutral N-nitrosamine. youtube.com

The photolysis of N-nitrosamines upon exposure to UV light can lead to the cleavage of the N-N bond, forming highly reactive intermediates such as diazo compounds and free radicals. youtube.com The photolysis of N-nitrosodimethylamine (NDMA) in solution, for example, can proceed through homolysis to form an aminium radical and nitric oxide. nih.gov These radical cations can undergo further reactions, such as deprotonation to form a neutral nitrogen radical. beilstein-journals.org In the presence of oxygen, this can lead to the formation of nitrous acid and a secondary amine radical. beilstein-journals.org The generation of radical cations from nitroso derivatives has been confirmed by techniques like electron spin resonance spectroscopy. rsc.org

The N-nitroso group makes the nitrosamine (B1359907) susceptible to nucleophilic attack. For example, N-nitrosamines can be reduced to 1,1-disubstituted hydrazines by nucleophilic reagents. nih.gov The decomposition of some N-nitrosamines in acidic buffer is proposed to involve the addition of water to the molecule, forming a tetrahedral intermediate which then rapidly decomposes. nih.gov This decomposition can be accelerated by the presence of other nucleophiles like bromide, thiocyanate, and thiourea (B124793). nih.govfreethinktech.com

Proton transfer is a key step in both the formation and decomposition of N-nitrosamines. In the formation process, deprotonation of the nitrosammonium ion is necessary to yield the final product. youtube.com During decomposition in acidic conditions, protonation of the nitrosamine can occur, although the N-protonated species is often not directly observed but is inferred to be kinetically significant. nih.gov This protonated species is then more susceptible to nucleophilic attack, leading to denitrosation. nih.gov In a study of the reaction between N,N-dimethyl-p-toluidine and its electrogenerated radical cation, a rate-determining proton transfer step was identified. nih.gov

Influence of pH and Solvent Effects on Reaction Mechanisms

The surrounding chemical environment, specifically the pH and the nature of the solvent, plays a critical role in dictating the dominant reaction mechanisms for P-Toluidine, N-methyl-N-nitroso-.

The rate of N-nitrosamine formation is highly pH-dependent, with a pH range of 3-5 generally considered to be high-risk for formation. usp.org At higher pH (>7), the risk of formation is lower. usp.org However, the presence of certain carbonyl compounds like formaldehyde (B43269) can promote nitrosation even at neutral to basic pH. usp.orgnih.gov The photolytic decomposition of nitrosamines is also faster in more acidic solutions compared to neutral or basic solutions. nih.gov

The solvent can also have a significant impact. The use of non-aqueous solvents can help to prevent the formation of N-nitrosamines. usp.org In terms of decomposition, the solvent can influence the reaction pathways. For example, dialkylnitrosamines have been found to decompose much more rapidly than diarylnitrosamines in aprotic solvents. nih.gov A study on the reaction of N,N-dimethyl-p-toluidine's radical cation found a bimolecular rate constant of (3.4 +/- 1.1) x 10(2) dm3 mol(-1) s(-1) in an ionic liquid, which was compared to the value in acetonitrile (B52724) to assess the viability of ionic liquids as alternative solvents. nih.gov

Spectroscopic and Advanced Analytical Methodologies

Chromatographic Separation Techniques for Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For the analysis of P-Toluidine (B81030), N-methyl-N-nitroso-, both gas and liquid chromatography are extensively utilized.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like many nitrosamines. chromatographyonline.com In GC, the sample is vaporized and transported through a column by an inert gas. The separation is based on the differential partitioning of analytes between the mobile gas phase and a stationary phase within the column.

Direct liquid injection is a common sample introduction technique in GC analysis of nitrosamines, offering simplicity and effectiveness across a range of volatilities. restek.com However, for more volatile nitrosamines, headspace analysis can be employed. restek.com Due to the often low concentrations of nitrosamine (B1359907) impurities, highly sensitive detectors are required. restek.com GC is frequently coupled with detectors like the Thermal Energy Analyzer (TEA), which is highly specific for nitroso compounds, or mass spectrometry (MS) for definitive identification and quantification. chromatographyonline.comepa.gov The TEA detector works by pyrolyzing the N-NO bond, releasing a nitrosyl radical that reacts with ozone to produce light, which is then detected. chromatographyonline.com

Challenges in GC analysis can include the thermal degradation of certain nitrosamines in the hot injector port. For instance, N-nitrosodiphenylamine is known to decompose to diphenylamine (B1679370) at typical GC operating temperatures. epa.gov

Table 1: Example GC Parameters for Nitrosamine Analysis

ParameterCondition
Column SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 μm) shimadzu.com
Injection Mode Splitless shimadzu.com
Injection Volume 2 µL shimadzu.com
Injector Temperature 250 °C shimadzu.com
Oven Program 50 °C (1 min) → 20 °C/min to 250 °C (hold 3 min) shimadzu.com
Carrier Gas Helium nih.gov

This table presents a general set of parameters and may require optimization for specific applications.

Liquid chromatography is particularly advantageous for analyzing thermally labile or non-volatile N-nitroso compounds that are not amenable to GC analysis. tandfonline.com In LC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation occurs based on the varying affinities of the compounds for the stationary and mobile phases.

Reversed-phase LC is a common mode used for nitrosamine analysis, often employing a C18 column. nih.govnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.govthermofisher.com Gradient elution, where the mobile phase composition is changed during the run, is frequently used to effectively separate a wide range of nitrosamines in a single analysis. nih.gov

The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has enabled faster analyses and improved resolution compared to traditional HPLC. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and sensitive quantification of compounds like P-Toluidine, N-methyl-N-nitroso-. When coupled with a chromatographic separation technique (GC or LC), it provides a high degree of selectivity and sensitivity. nih.govchromatographyonline.com

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a well-established and robust method for the analysis of volatile nitrosamines. nih.gov Following separation in the GC column, the analytes enter the MS ion source, where they are ionized, most commonly by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio and detected.

For enhanced selectivity and to overcome matrix interferences, tandem mass spectrometry (GC-MS/MS) is often employed. shimadzu.comedqm.eu In this technique, a specific parent ion is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly improves the signal-to-noise ratio and allows for reliable quantification at very low levels. shimadzu.com The use of GC-MS/MS is recommended for most methods due to the low detection limits required and the potential for complex sample matrices. restek.com

Table 2: Common GC-MS Parameters for Nitrosamine Analysis

ParameterCondition
Ionization Mode Electron Ionization (EI) rsc.org
MS Detector Triple Quadrupole (for MS/MS) shimadzu.com
Acquisition Mode Multiple Reaction Monitoring (MRM) edqm.eu
Ion Source Temperature 230 °C shimadzu.com
Interface Temperature 250 °C shimadzu.com

This table presents a general set of parameters and may require optimization for specific applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a primary technique for the analysis of a broad range of nitrosamines, including those that are non-volatile or thermally unstable. nih.gov The high sensitivity and selectivity of LC-MS/MS make it ideal for detecting trace-level nitrosamine impurities in various matrices, such as pharmaceutical products. nih.govnih.gov

After separation by LC, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques used for nitrosamines. nih.govmdpi.com ESI is a "soft" ionization technique that is well-suited for a wide range of compounds. mdpi.com The analysis is typically performed in positive ion mode. rsc.orgmdpi.com

Similar to GC-MS/MS, LC-MS/MS utilizes tandem mass spectrometry, most often with a triple quadrupole mass analyzer operating in MRM mode, for highly selective and sensitive quantification. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC is also a powerful tool, providing highly accurate mass measurements that can help in the unambiguous identification of compounds and differentiation from isobaric interferences. fda.govfda.gov

Table 3: Example LC-MS/MS Parameters for Nitrosamine Analysis

ParameterCondition
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.govnih.gov
Polarity Positive rsc.org
Mass Analyzer Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Orbitrap) nih.govthermofisher.com
Acquisition Mode Multiple Reaction Monitoring (MRM) nih.gov
Mobile Phase A Water with 0.1% Formic Acid thermofisher.com
Mobile Phase B Methanol with 0.1% Formic Acid thermofisher.com

This table presents a general set of parameters and may require optimization for specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including P-Toluidine, N-methyl-N-nitroso-. acs.org It provides detailed information about the chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. rsc.orgchemicalbook.com

A key structural feature of N-nitrosamines is the restricted rotation around the N-N bond due to its partial double-bond character. nih.gov This restricted rotation can lead to the existence of geometric isomers (rotamers), often referred to as cis and trans configurations, when the groups attached to the nitrogen are different. acanthusresearch.com These rotamers can often be observed as distinct sets of signals in the NMR spectrum, providing valuable insight into the molecule's structure and dynamics. acanthusresearch.comnih.gov For example, in asymmetrical N-nitrosamines, two sets of signals corresponding to the Z and E isomers are often visible. nih.gov

In the ¹H NMR spectrum of N-nitrosamines, protons on the carbon atom alpha to the nitroso group (α-protons) exhibit different chemical shifts depending on their orientation relative to the nitroso oxygen. Protons that are cis to the oxygen are typically shielded and resonate at a higher field (lower ppm) compared to those that are trans. acs.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in P-Toluidine, N-methyl-N-nitroso- can confirm the presence of the aromatic ring, the methyl group on the ring, and the N-methyl group.

Table 4: General ¹H NMR Chemical Shift Ranges for N-Nitrosamines

Proton TypeConfigurationApproximate Chemical Shift (ppm)
α-Methylene Protonscis to Nitroso Oxygen5.8 acanthusresearch.com
α-Methylene Protonstrans to Nitroso Oxygen6.4 acanthusresearch.com

This table provides general ranges and specific values will vary depending on the full molecular structure and solvent.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule. A vapor phase IR spectrum of P-Toluidine, N-methyl-N-nitroso- is available through John Wiley & Sons, Inc. nih.gov While the full spectrum is not publicly available, general knowledge of nitrosamine chemistry suggests the presence of characteristic absorption bands. The N-N stretching vibrations in nitrosamines typically appear in the range of 1106-1052 cm⁻¹, while the N=O stretching vibrations are also a key feature. pw.edu.pl Without the specific spectrum, a detailed assignment of the vibrational modes for P-Toluidine, N-methyl-N-nitroso- cannot be provided.

Other Spectroscopic Techniques

Mass Spectrometry (MS)

Mass spectrometry data for P-Toluidine, N-methyl-N-nitroso- exists, including Gas Chromatography-Mass Spectrometry (GC-MS) data from the NIST Mass Spectrometry Data Center. nih.gov A general characteristic of the mass spectra of N-nitroso compounds is the fragmentation pattern, which often includes a fragment ion at M-30 (loss of NO) or M-31.

Environmental Transformation and Degradation Pathways

Abiotic Degradation in Environmental Compartments

Abiotic degradation involves the transformation of a chemical through non-biological processes. For P-Toluidine (B81030), N-methyl-N-nitroso-, key abiotic pathways include photolysis, hydrolysis, and oxidation by free radicals.

Photolytic degradation, or photodegradation, is the breakdown of molecules by photons, particularly from sunlight. While specific photolysis studies on N-methyl-N-nitroso-p-toluidine are not extensively detailed in the available literature, the photochemical behavior of analogous N-nitrosamines and related aromatic amines suggests potential degradation pathways. The N-nitroso group can absorb ultraviolet (UV) radiation, leading to the cleavage of the N-N bond. This process can generate aminyl and nitric oxide radicals, which can then participate in a variety of secondary reactions.

For some tertiary amine alkaloids, photochemical N-demethylation can occur in the presence of a photosensitizing agent and UV light. This process generates a radical cation, which then forms an iminium cation that hydrolyzes to the corresponding secondary amine. Given the structure of N-methyl-N-nitroso-p-toluidine, it is plausible that it could undergo photolytic N-denitrosation to yield N-methyl-p-toluidine, or N-demethylation. The ultimate products would depend on environmental conditions such as the presence of photosensitizers and the wavelength of light.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of N-nitrosamines like P-Toluidine, N-methyl-N-nitroso- in aquatic systems is significantly influenced by pH. Studies on other N-nitroso compounds, such as N-nitrosoguanidines and N-nitrosoureas, have demonstrated complex, pH-dependent hydrolysis kinetics. asm.orgasm.orggatech.edu For instance, the hydrolysis of some N-nitrosoguanidines proceeds through simultaneous pathways involving the neutral, monoanionic, and dianionic forms of the molecule, with the reaction rate being highly dependent on the pH of the solution. asm.orgasm.org

For aromatic amines, hydrolysis can target the C-N bond. Research on p-phenylenediamine (B122844) antioxidants has shown that hydrolysis preferentially occurs at the aromatic secondary amine nitrogen with the strongest proton affinity. oup.com The hydrolysis half-life was found to decrease as the proton affinity of the nitrogen atom increases. oup.com This suggests that the rate of hydrolysis for N-methyl-N-nitroso-p-toluidine would be influenced by the electronic properties of the N-nitroso and methyl-substituted aromatic ring system. The reaction likely proceeds via nucleophilic attack by water or hydroxide (B78521) ions, and the rate can be catalyzed by acidic or basic conditions.

In the environment, reactive oxygen species such as hydroxyl radicals (•OH) can play a crucial role in the degradation of organic pollutants. Research on the related compound N-methyl-N'-nitro-N-nitrosoguanidine has shown that it can react with hydrogen peroxide (H2O2) to produce hydroxyl radicals, especially at neutral to alkaline pH. sintef.no This reaction involves the nucleophilic attack of H2O2 on the nitroso nitrogen, leading to the formation of peroxynitrous acid, which then decomposes to yield hydroxyl radicals. sintef.no A similar mechanism could be a potential degradation pathway for N-methyl-N-nitroso-p-toluidine in environments where both the compound and sources of H2O2 are present.

Furthermore, studies on the oxidation of p-toluidine, the parent amine of the compound , show that it can be oxidized by hydrogen peroxide in the presence of a catalyst to form products like 4,4′-dimethylazoxybenzene and 4,4′-dimethylazobenzene, with a nitroso intermediate being formed during the reaction. nih.gov This indicates that the toluidine moiety is susceptible to oxidation, which could be another pathway for the transformation of P-Toluidine, N-methyl-N-nitroso- in the environment.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a critical pathway for the environmental attenuation of many synthetic chemicals.

The biodegradation of N-nitrosamines has been observed in various microbial systems. Studies have shown that intestinal bacteria are capable of degrading N-nitrosamines like diphenylnitrosamine and dimethylnitrosamine. asm.orgnih.govnih.gov The primary degradation pathway in these bacteria appears to be the conversion of the nitrosamine (B1359907) to the parent amine and a nitrite (B80452) ion. nih.govnih.gov This is a significant difference from the metabolic pathways observed in mammalian systems. nih.gov

More specific to environmental systems, bacteria isolated from drinking water biofilters, such as Bacillus species, have demonstrated the ability to biodegrade multiple nitrosamines. iwaponline.com The removal efficiency in these systems was found to be dependent on the chemical structure of the nitrosamine. iwaponline.com For N-nitrosodimethylamine (NDMA), a well-studied nitrosamine, mineralization by microorganisms has been documented in both aqueous and soil environments. asm.org The degradation of NDMA can proceed through first-order kinetics, with formaldehyde (B43269) and methylamine (B109427) identified as intermediates. asm.orgdtic.mil

Given these findings, it is highly probable that N-methyl-N-nitroso-p-toluidine can be biodegraded by environmental microorganisms. The likely initial step would be the cleavage of the N-N bond, leading to the formation of N-methyl-p-toluidine and nitrite. The resulting aromatic amine, N-methyl-p-toluidine, would then be subject to further microbial degradation.

Table 1: Microbial Degradation of Structurally Related N-Nitrosamines

N-Nitrosamine Compound Degrading Microorganisms Degradation Products/Intermediates Source
Diphenylnitrosamine Intestinal Bacteria Parent Amine, Nitrite Ion asm.orgnih.govnih.gov
Dimethylnitrosamine Intestinal Bacteria Parent Amine, Nitrite Ion, Unidentified Volatiles asm.orgnih.govnih.gov
Multiple Nitrosamines Bacillus species (from biofilters) Not specified iwaponline.com
N-Nitrosodimethylamine Natural microbial populations in water and soil Formaldehyde, Methylamine asm.orgdtic.mil

Enzymatic processes within microorganisms are the drivers of biotic degradation. For N-methyl-N-nitroso-p-toluidine, key enzymatic transformations likely include N-dealkylation and reduction of the nitroso group.

Studies on the metabolism of the structurally similar compound N-nitroso-N-methylaniline (NMA) by rat liver S-9 fractions, which contain a variety of metabolic enzymes, have shown that a primary metabolic pathway is denitrosation to yield N-methylaniline. nih.gov This is then followed by oxidative demethylation to produce aniline. nih.gov This suggests that enzymatic N-denitrosation and N-demethylation are plausible and important transformation pathways for N-methyl-N-nitroso-p-toluidine in biological systems. iwaponline.comresearchgate.netpsu.edu

While the term "nitroreduction" specifically refers to the reduction of a nitro (NO2) group, the enzymatic reduction of the nitroso (N=O) group is also a known biotransformation. nih.govnih.gov Enzymes known as nitroreductases, which are found in various bacteria, can catalyze the reduction of aromatic nitro compounds. researchgate.netnih.govnih.gov Some research indicates that these enzyme systems can also reduce aromatic nitroso and hydroxylamino intermediates. oup.com The reduction of the nitroso group in N-methyl-N-nitroso-p-toluidine would likely lead to the formation of the corresponding hydrazine (B178648) derivative, N-amino-N-methyl-p-toluidine. This process is catalyzed by flavoenzymes that transfer electrons to the nitroso group. nih.gov

Table 2: Potential Enzymatic Transformation Pathways for P-Toluidine, N-methyl-N-nitroso-

Enzymatic Process Potential Product(s) Analogous Compound Studied Source
N-Denitrosation N-methyl-p-toluidine N-nitroso-N-methylaniline nih.gov
N-Demethylation N-nitroso-p-toluidine N-nitroso-N-methylaniline nih.gov
Nitroso Reduction N-amino-N-methyl-p-toluidine Aromatic nitroso compounds oup.com

Environmental Fate Modeling Considerations

Predicting the environmental distribution and persistence of P-Toluidine, N-methyl-N-nitroso- necessitates the use of environmental fate models. These models are quantitative tools that integrate a compound's physical and chemical properties with environmental parameters to estimate its behavior in various environmental compartments such as air, water, and soil. nih.goviwaponline.com

The development of a robust environmental fate model for P-Toluidine, N-methyl-N-nitroso- would require specific experimental data on its physicochemical properties and degradation kinetics. Key parameters needed for such a model are outlined in the table below.

Table 1: Key Parameters for Environmental Fate Modeling of P-Toluidine, N-methyl-N-nitroso-

ParameterImportance in ModelingAvailable Data/Considerations
Molecular Weight Influences transport and partitioning150.18 g/mol
Vapor Pressure Determines volatilization from soil and waterData not available; likely low but needs experimental determination.
Water Solubility Affects mobility in aquatic systems and soilData not available; the presence of the polar nitroso group may confer some solubility.
Octanol-Water Partition Coefficient (Kow) Indicates potential for bioaccumulation and adsorption to organic matterData not available; essential for predicting partitioning behavior.
Henry's Law Constant Governs the partitioning between air and waterData not available; crucial for modeling air-water exchange.
Photolysis Rate Constant Quantifies degradation by sunlightN-nitrosamines are generally susceptible to photolysis, but the specific rate for this compound is unknown. nih.govpacewater.commdpi.com
Biodegradation Rate Constant Determines the rate of microbial degradationThe biodegradability of nitrosamines can vary significantly depending on the compound and environmental conditions. iwaponline.comsintef.nogassnova.no
Soil Adsorption Coefficient (Koc) Predicts mobility in soilLikely to be influenced by the properties of both the toluidine and nitroso functional groups. The pKa of the parent amine, p-toluidine, is 5.10, indicating it can exist as a cation in the environment, which would increase adsorption to soil. nih.gov

The degradation of N-nitrosamines can be influenced by various factors. For instance, photolysis is a significant degradation pathway for many nitrosamines when exposed to ultraviolet (UV) light. nih.govnih.gov The efficiency of this process can be affected by the presence of other substances in the water. acs.org

Biodegradation of nitrosamines has been observed in both aerobic and anaerobic conditions, with various bacterial strains capable of metabolizing these compounds. nih.govasm.orgnih.gov The rate of biodegradation can depend on the concentration of the nitrosamine, temperature, and the presence of other organic matter. gassnova.no Studies on the biodegradation of p-toluidine, a potential degradation product, have shown that it can be degraded by certain microorganisms. nih.gov

Given the lack of specific experimental data for P-Toluidine, N-methyl-N-nitroso-, initial modeling efforts would likely rely on quantitative structure-activity relationship (QSAR) models to estimate the necessary parameters. However, for an accurate risk assessment, laboratory studies to determine these key environmental fate parameters are essential.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing N-methyl-N-nitroso-p-toluidine (MNTS) with high purity?

  • Methodology : Synthesis involves two steps: (1) amidation of p-toluenesulfonyl chloride with methylamine to form N-methyl-p-toluenesulfonamide, followed by (2) nitrosation using nitrous acid. Batch optimization includes using polar aprotic solvents (e.g., THF) at 0–5°C to control exothermic reactions, achieving >90% yield for the first step. For nitrosation, stoichiometric control of NaNO₂ and HCl ensures minimal byproducts .
  • Advanced Note : Continuous microreactor setups reduce thermal runaway risks and improve reproducibility via precise residence time control (e.g., 5–10 min for nitrosation) .

Q. How can researchers mitigate degradation of N-methyl-N-nitroso-p-toluidine during storage?

  • Methodology : Store MNTS in amber glassware under inert gas (argon/nitrogen) at –20°C. Avoid exposure to thiol-containing compounds (e.g., cysteine), as S-methylation and isomerization reactions occur at ambient conditions, leading to decomposition. Stability assays using HPLC-UV (λ = 254 nm) confirm integrity over 6 months under these conditions .

Q. What validated analytical techniques quantify trace p-toluidine in MNTS derivatives?

  • Methodology : Reverse-phase HPLC with UV detection (C18 column, acetonitrile/water mobile phase) achieves a limit of detection (LOD) of 1.9 ppm for p-toluidine. Calibration curves (R² = 0.9998) and spike-recovery studies (91–95% recovery, CV <3%) validate accuracy in complex matrices like dyes .

Advanced Research Questions

Q. How do microemulsion systems influence the kinetics of nitroso group transfer from MNTS to secondary amines?

  • Methodology : In water/AOT/isooctane microemulsions, reaction rates depend on amine partitioning at the surfactant interface. Use pseudophase modeling to calculate apparent rate constants (kₐₚₚ). For example, methyldodecylamine reacts 10× faster than dimethylamine due to enhanced interfacial concentration. Kinetic studies at varying [AOT] (0.1–0.3 M) reveal reaction loci via fluorescence quenching .

Q. What mechanistic insights explain MNTS hydrolysis in micellar media with β-cyclodextrins (β-CD)?

  • Methodology : In SDS/TTABr micelles, β-CD increases critical micelle concentration (cmc) by forming surfactant-CD complexes. Hydrolysis rates (monitored via UV-Vis at 280 nm) correlate with substrate localization: MNTS binds to micelle cores (TTABr) or interfaces (SDS). β-CD reduces TTABr-mediated rate acceleration by 40% via competitive inclusion .

Q. Which in vivo models are suitable for assessing MNTS carcinogenicity?

  • Methodology : Rodent models (rats, mice) administered MNTS via drinking water (0.1–1 mg/kg/day) develop gastrointestinal tumors within 12–18 months. Histopathology and LC-MS/MS quantification of DNA adducts (e.g., N⁷-methylguanine) confirm genotoxicity. Cross-species comparisons show higher susceptibility in primates, requiring ethical mitigation in experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.